methyl (4Z)-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to esterification using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- **METHYL (4Z)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **METHYL (4Z)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to the position of the hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C22H21NO4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl (4Z)-4-[(3-hydroxyphenyl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-15-20(22(26)27-2)19(14-17-9-6-10-18(24)13-17)21(25)23(15)12-11-16-7-4-3-5-8-16/h3-10,13-14,24H,11-12H2,1-2H3/b19-14- |
InChI Key |
RJWMWQDAOOWORM-RGEXLXHISA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)O)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)O)C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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